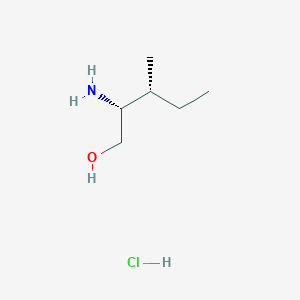
D-Isoleucinol hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Isoleucinol hcl is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
Research indicates that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that compounds similar to N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide possess antimicrobial properties against a range of pathogens. The presence of the furan and tetrahydroquinoline structures is believed to enhance these effects.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its application in neurological therapies.
Therapeutic Applications
Given its biological activities, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has potential therapeutic applications:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential development of new antibiotics or antifungal agents. |
| Cancer Treatment | Use as a lead compound for developing anticancer drugs targeting specific pathways. |
| Neurodegenerative Disorders | Exploration as a treatment option for conditions like Alzheimer's or Parkinson's disease. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several tetrahydroquinoline derivatives. The results indicated that compounds with structural similarities to N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide showed significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
Research conducted at a prominent cancer research institute examined the effects of this compound on various cancer cell lines. It was found that treatment with N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis.
Case Study 3: Neuroprotection
A recent study focused on the neuroprotective effects of furan-containing compounds. The findings suggested that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide could protect neuronal cells from oxidative stress-induced damage.
常见问题
Basic Research Questions
Q. What are the key methodological considerations for synthesizing D-Isoleucinol HCl with high stereochemical purity?
- Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Techniques like chiral column chromatography or NMR-based enantiomeric excess (ee) analysis are critical for verifying stereochemical integrity . Use of protecting groups (e.g., Boc) during amino alcohol synthesis may improve yield .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?
- Answer : Combine FT-IR (to confirm amine and alcohol functionalities), 1H/13C NMR (to assign stereochemistry), and HPLC-MS (for purity assessment). Cross-reference data with published spectra in peer-reviewed databases to avoid misidentification .
Q. What standardized assays are recommended for evaluating this compound’s bioactivity in vitro?
- Answer : Use cell viability assays (e.g., MTT) for cytotoxicity screening and enzyme inhibition assays (e.g., fluorometric kinase tests) with appropriate controls (e.g., positive/negative controls at defined concentrations). Ensure IC50 values are calculated using triplicate measurements and validated statistical models .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell type, incubation time, solvent used). Replicate experiments under standardized conditions, employing factorial design to isolate confounding factors (e.g., serum concentration in media). Use ANOVA with post-hoc tests to assess significance .
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological effects during long-term studies?
- Answer : Implement strict quality control protocols:
- Pre-study : Characterize each batch via LC-MS and DSC (for thermal stability).
- In-study : Include internal reference standards in every assay plate.
- Post-study : Apply multivariate regression to adjust for residual variability .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GABAA or NMDA. Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with functional assays (e.g., patch-clamp electrophysiology) .
Q. What experimental frameworks address ethical challenges in this compound’s in vivo neuropharmacology research?
- Answer : Follow ARRIVE 2.0 guidelines for animal studies:
- Sample size : Justify using power analysis.
- Blinding : Randomize treatment groups and employ double-blind data analysis.
- Data transparency : Publish negative results and raw datasets in repositories like Figshare .
Q. Methodological Guidance for Data Reporting
Q. How should researchers present conflicting solubility data for this compound in aqueous vs. organic solvents?
- Answer : Create a comparative table listing solvent systems, temperatures, and measurement techniques (e.g., gravimetric vs. UV-Vis). Discuss potential artifacts (e.g., hygroscopicity) and provide error margins for reproducibility .
Q. What statistical approaches are optimal for analyzing dose-response curves in this compound toxicity studies?
- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit curves. Report Hill slopes and confidence intervals. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare fits .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with dual-use regulations when studying this compound’s neuroactive properties?
属性
CAS 编号 |
133736-94-4; 2209090-39-9 |
|---|---|
分子式 |
C6H16ClNO |
分子量 |
153.65 |
IUPAC 名称 |
(2R,3R)-2-amino-3-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI 键 |
RAEHCGJWYOKYTE-IBTYICNHSA-N |
SMILES |
CCC(C)C(CO)N.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















